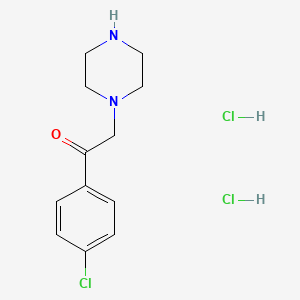

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

描述

属性

IUPAC Name |

1-(4-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCPISRQBGJFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Piperazine Intermediate

One approach involves the reaction of 1-(bis(4-chlorophenyl)methyl)piperazine with triethylamine in an aprotic solvent such as dichloromethane (DCM). This step prepares the piperazine nucleophile for subsequent acylation.

- Reagents : 1-(bis(4-chlorophenyl)methyl)piperazine, triethylamine

- Solvent : Dry dichloromethane

- Conditions : Addition at low temperature (ice bath), then warming to room temperature with stirring for 2 hours

- Outcome : Formation of the piperazine intermediate ready for acylation

Acylation with Acid Chloride

The piperazine intermediate is reacted with an acid chloride derivative of ethanone to form the target ethanone compound.

- Reagents : Acid chloride (e.g., ethanoyl chloride derivative), piperazine intermediate

- Solvent : Dry DCM

- Conditions : Reaction under cooling followed by stirring at room temperature overnight

- Purification : Flash column chromatography (e.g., 0-30% ethyl acetate/hexanes)

- Yield : Typically around 82% isolated yield reported

- Characterization : Confirmed by ^1H NMR and ^13C NMR spectroscopy

Conversion to Dihydrochloride Salt

The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid.

- Method : Purging the compound with HCl gas or adding aqueous HCl

- Control : Amount of HCl controls whether monohydrochloride or dihydrochloride salt is formed

- Result : Formation of a pharmaceutically acceptable salt with enhanced stability and solubility

Alternative Synthetic Routes and Reaction Conditions

According to patent literature and synthetic reports:

- Cyclization reactions : Some methods involve cyclization of diamine derivatives with sulfonium salts in the presence of organic bases like DBU, followed by deprotection steps using thiophenol.

- Hydrolysis steps : Acid or base hydrolysis is employed to convert intermediate amides or esters to the ethanone acid or its derivatives.

- Choice of acid for hydrolysis : Preferred acids include aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid, with temperatures typically ranging from -20°C to 130°C, optimally around 80-85°C.

- Recovery of byproducts : Amino compounds formed during hydrolysis (e.g., benzyl amine) can be recovered and recycled to improve process efficiency.

- Use of bases : Organic bases like triethylamine, diisopropylethylamine, or inorganic bases such as sodium carbonate are used to neutralize acids or facilitate cyclization.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperazine intermediate prep | 1-(bis(4-chlorophenyl)methyl)piperazine, triethylamine | Dry DCM | 0°C (ice bath) to RT | - | Stirring for 2 h; base facilitates nucleophilicity |

| Acylation | Acid chloride (ethanoyl derivative) | Dry DCM | 0°C to RT overnight | ~82 | Purification by flash chromatography |

| Salt formation | HCl gas or aqueous HCl | None or suitable solvent | RT | Quantitative | Controls mono- or dihydrochloride salt formation |

| Hydrolysis (alternative) | Acid (HCl, HBr, H2SO4) or base | Aqueous medium | -20°C to 130°C (opt 80-85°C) | - | Used for converting intermediates to acid derivatives |

| Cyclization (alternative) | Sulfonium salt, DBU, thiophenol (deprotection) | Various (e.g., toluene, DMF) | 15°C to 145°C (opt 120-130°C) | - | Industrial scale optimization possible |

Research Findings and Analytical Techniques

- Reaction monitoring : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming reaction progress and product identity.

- Purity and yield optimization : Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize side products.

- Structural confirmation : ^1H NMR and ^13C NMR data provide detailed structural information confirming substitution patterns and purity.

- Byproduct management : Recovery and recycling of byproducts such as benzyl amine improve overall process sustainability.

化学反应分析

Types of Reactions: 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethanol.

Substitution: Various substituted phenylpiperazines depending on the nucleophile used.

科学研究应用

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用机制

The mechanism of action of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. These targets may include:

Receptors: The compound may bind to certain receptors in the body, modulating their activity.

Enzymes: It may inhibit or activate enzymes, affecting biochemical pathways.

Pathways: The compound can influence signaling pathways, leading to various physiological effects.

相似化合物的比较

Substituent Variations on the Aromatic Ring

The 4-chlorophenyl group in the target compound is a key pharmacophore. Similar compounds with modified aromatic substituents include:

Key Insight : The 4-chlorophenyl group is critical for receptor binding, while substituents like methoxy or fluorine alter electronic properties and bioavailability .

Piperazine Ring Modifications

Piperazine derivatives are often tailored for specific biological interactions:

Key Insight : Modifications such as benzoxazine fusion or thiazole substitution introduce steric or electronic effects that influence target selectivity .

Functional Group Additions

Additional functional groups can alter pharmacological profiles:

Key Insight: Functional groups like amides or aminomethyl chains improve solubility or enable covalent binding to targets .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Key Insight : Dihydrochloride salts generally offer superior solubility and stability compared to free bases .

生物活性

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, commonly referred to as a piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperazine ring and a chlorophenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, receptor interactions, and possible therapeutic applications.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has shown significant activity against human breast cancer cells. In one study, the compound exhibited an IC50 value of 18 μM, indicating moderate potency in inhibiting cell proliferation compared to Olaparib (IC50 = 57.3 μM) . The mechanisms underlying these effects include:

- PARP1 Inhibition : The compound was found to inhibit the catalytic activity of PARP1, leading to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, which are critical for DNA repair mechanisms .

- Caspase Activation : Increased activity of caspases 3 and 7 was observed, suggesting that the compound may induce apoptosis in cancer cells .

Receptor Interactions

The biological activity of this compound may also involve interactions with various receptors. For instance, it has been studied for its potential as a ligand for serotonin receptors, which are implicated in mood regulation and other central nervous system functions. While specific binding affinities were not detailed in the available literature, piperazine derivatives are often explored for their neuropharmacological properties.

Study 1: Breast Cancer Cell Lines

A study published in Molecules evaluated the effects of several piperazine derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound effectively inhibited PARP1 and induced apoptosis through caspase activation .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one | 18 | PARP1 inhibition, apoptosis |

| Olaparib | 57.3 | PARP1 inhibition |

Study 2: Neuropharmacological Effects

While specific studies on this compound's interaction with serotonin receptors were limited, related piperazine compounds have demonstrated potential as selective serotonin reuptake inhibitors (SSRIs), indicating a possible avenue for further research into mood disorders and anxiety treatments.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between a piperazine derivative and a chloroacetyl intermediate. For example, in a procedure adapted from related piperazine derivatives, 1-phenylpiperazine hydrochloride reacts with chloroacetyl chloride in anhydrous dichloromethane under triethylamine catalysis at 273 K, followed by room-temperature stirring and purification via crystallization . Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time. Monitoring via TLC (as described in ) ensures reaction completion and minimizes side products.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

Key techniques include:

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N percentages within 0.1% of theoretical values) .

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing. For example, SC-XRD data (R factor = 0.035) validated the title compound’s piperazine-chloroacetyl backbone and dihydrochloride salt formation .

- NMR/FTIR : Confirms functional groups (e.g., C=O stretch at ~1600 cm⁻¹) and aromatic/piperazine proton environments .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?

Byproducts may include unreacted starting materials (e.g., residual piperazine) or over-alkylated derivatives. Purification strategies involve:

- Recrystallization : Using solvents like dichloromethane/water mixtures to isolate the dihydrochloride salt .

- Chromatography : Reverse-phase HPLC or flash chromatography for polar impurities .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Molecular docking and QSAR studies can predict interactions with targets like histamine H₁ receptors (based on structural similarity to levocetirizine dihydrochloride, a known antagonist ). For example, modifying the 4-chlorophenyl group’s substituents or piperazine conformation may improve binding affinity to GPCRs .

Q. What strategies resolve discrepancies in solubility or stability data across different solvent systems?

Contradictory solubility data may arise from polymorphic forms or hydrate/solvate formation. Techniques to address this include:

Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?

The salt form enhances aqueous solubility and bioavailability. Comparative studies can use:

- In Vitro Permeability Assays : Caco-2 cell models to assess intestinal absorption .

- Pharmacokinetic Profiling : Measure plasma concentration-time curves in rodent models .

Q. What experimental approaches validate the compound’s potential as a multi-target therapeutic agent?

- Kinase Profiling Panels : Screen against >100 kinases to identify off-target effects .

- Cytotoxicity Assays : Evaluate selectivity using cancer cell lines (e.g., MCF-7, A549) vs. normal cells .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis of this compound?

Scale-up challenges include exothermic reactions and impurity accumulation. Solutions:

- Flow Chemistry : Improves heat dissipation and mixing efficiency .

- Design of Experiments (DoE) : Optimizes parameters (e.g., temperature, reagent addition rate) .

Q. What advanced techniques characterize the compound’s solid-state forms (e.g., polymorphs, hydrates)?

- Powder X-ray Diffraction (PXRD) : Differentiates crystalline forms .

- Thermogravimetric Analysis (TGA) : Detects hydrate loss upon heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。